molecular formula C9H9IO3 B13352423 Methyl 2-(3-hydroxy-4-iodophenyl)acetate

Methyl 2-(3-hydroxy-4-iodophenyl)acetate

Cat. No.: B13352423
M. Wt: 292.07 g/mol
InChI Key: DDNHLHGFVDHANG-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxy-4-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxy group, and a methyl ester group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-4-iodophenyl)acetate typically involves the esterification of 3-hydroxy-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-4-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of Methyl 2-(3-oxo-4-iodophenyl)acetate.

    Reduction: Formation of Methyl 2-(3-hydroxyphenyl)acetate.

    Substitution: Formation of Methyl 2-(3-azido-4-hydroxyphenyl)acetate.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-4-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding . These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxy-4-iodophenyl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various chemical and biological studies .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-(3-hydroxy-4-iodophenyl)acetate

InChI

InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3

InChI Key

DDNHLHGFVDHANG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)I)O

Origin of Product

United States

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